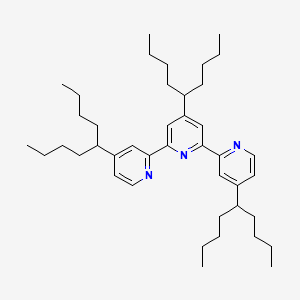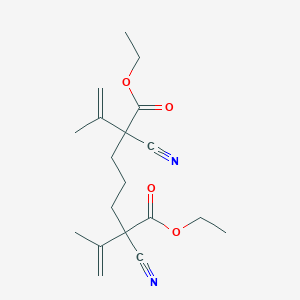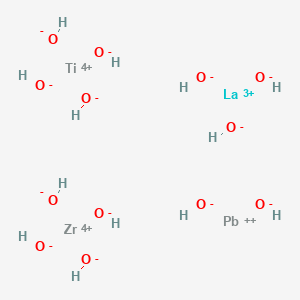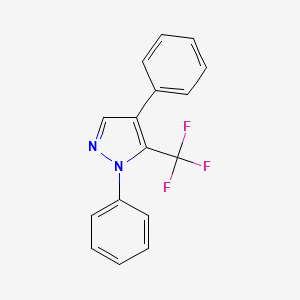![molecular formula C10H18O B12580101 Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- CAS No. 502164-45-6](/img/structure/B12580101.png)
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- is a complex organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structural features, including a dimethyl-substituted oxirane ring and a pentenyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and efficient methods, such as the catalytic oxidation of alkenes using molecular oxygen or hydrogen peroxide in the presence of a suitable catalyst. These methods are designed to maximize yield and minimize by-products, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used to open the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives.
科学的研究の応用
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxidation reactions and their mechanisms.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, allowing it to interact with and modify other molecules.
類似化合物との比較
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Another epoxide with a similar structure but different substitution pattern.
2,3-Epoxybutane: A simpler epoxide with a four-carbon backbone.
cis-2-Butene oxide: An epoxide with a cis configuration and a four-carbon backbone.
Uniqueness
Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]- is unique due to its specific substitution pattern and the presence of a pentenyl side chain. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
502164-45-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,2-dimethyl-3-[(3S)-3-methylpent-4-enyl]oxirane |
InChI |
InChI=1S/C10H18O/c1-5-8(2)6-7-9-10(3,4)11-9/h5,8-9H,1,6-7H2,2-4H3/t8-,9?/m1/s1 |
InChIキー |
IQTYEDULQISSGT-VEDVMXKPSA-N |
異性体SMILES |
C[C@@H](CCC1C(O1)(C)C)C=C |
正規SMILES |
CC(CCC1C(O1)(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12580032.png)
![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)

![N-Butyl-N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12580050.png)
![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)

![3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine](/img/structure/B12580069.png)
![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)

